N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S2/c1-36(32,33)23-12-13-24-25(16-23)35-27(29-24)30(18-19-7-6-14-28-17-19)26(31)20-8-5-11-22(15-20)34-21-9-3-2-4-10-21/h2-17H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWBMQAZUZSMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which is then functionalized with various substituents. The general procedure involves the following steps :
Formation of Benzothiazole Core: The benzothiazole core is synthesized through the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Functionalization: The benzothiazole core is then functionalized with a methylsulfonyl group at the 6-position.
Coupling Reactions: The functionalized benzothiazole is coupled with 3-phenoxybenzoyl chloride and pyridin-3-ylmethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Antibacterial Properties:
Recent studies have highlighted the antibacterial potential of compounds incorporating thiazole and sulfonamide groups. For instance, derivatives of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide have demonstrated significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds was evaluated through zone of inhibition tests, showing promising results:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl | 8 | E. coli: 8, S. aureus: 9 |
| 7.5 | B. subtilis: 8 | |
| 7 | S. epidermidis: 10.5 |
These findings suggest that the incorporation of specific substituents can enhance antibacterial efficacy, making this class of compounds suitable for further development as therapeutic agents against infections .
Anticancer Activity
Antitumor Properties:
The compound's thiazole framework has also been linked to anticancer activity. Research indicates that thiazole-pyridine hybrids exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver carcinoma (HepG2). A notable study reported that one thiazole-pyridine hybrid demonstrated better anti-breast cancer efficacy than the standard drug 5-fluorouracil, with an IC50 value of 5.71 μM compared to 6.14 μM for the standard .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of thiazole-containing compounds:
- Synthesis and Activity Evaluation: A series of thiazole-integrated pyridine derivatives were synthesized and screened for their anticancer activity against multiple human cancer cell lines, demonstrating significant antiproliferative effects.
- Structure-Activity Relationship (SAR) Studies: SAR analyses have indicated that electron-withdrawing groups enhance both antibacterial and anticancer activities, guiding future modifications to improve efficacy .
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets:
Cyclooxygenase Inhibition: The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins.
Tuberculosis Treatment: It targets enzymes involved in the biosynthesis of the mycobacterial cell wall, thereby inhibiting the growth of Mycobacterium tuberculosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The compound shares key structural motifs with several benzothiazole and benzamide derivatives synthesized in recent studies. Below is a detailed comparison:
Key Observations
The pyridin-3-ylmethyl group in the target compound aligns with multitarget ligands in Alzheimer’s research (e.g., 8 in ), which combine benzothiazole and pyridine moieties for cholinesterase and Aβ aggregation inhibition .
Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling and sulfonylation steps, similar to 10a () and MFCD18447394 (). However, its branched N-substituents (pyridin-3-ylmethyl and phenoxy groups) may reduce yields compared to simpler analogs like 3a (94% yield, ) .
Thermal Stability: The decomposition temperature of 8 (280–282°C, ) exceeds that of 10a (220–222°C), suggesting that triazole linkers enhance stability compared to pyridinone-based analogs . The target compound’s stability remains speculative but may align with sulfonamide-containing derivatives.
Pharmacological Potential: While 10a and 8 were explicitly tested for antiviral and kinase-inhibitory activity, the target compound’s phenoxy group (absent in most analogs) could modulate solubility and blood-brain barrier penetration, critical for neurodegenerative applications .
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. This compound has drawn attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding its biological activity is crucial for its development as a therapeutic agent.
Chemical Structure
The compound features a complex structure characterized by:
- Benzo[d]thiazole moiety : A bicyclic structure known for various biological activities.
- Methylsulfonyl group : This functional group may enhance solubility and bioavailability.
- Phenoxy and pyridine substituents : These groups are often associated with enhanced interaction with biological targets.
The precise mechanism of action for this compound is not fully elucidated, but several potential pathways have been identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
- Receptor Interaction : It may bind to specific receptors, modulating signal transduction pathways.
- DNA Interaction : Potential intercalation into DNA could affect gene expression and cellular proliferation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related benzo[d]thiazole compounds. For instance:
- Compounds with similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 15.62 | Staphylococcus aureus |
| Compound B | 31.25 | Escherichia coli |
| Compound C | 15.62 | Candida albicans |
Anticancer Activity
The anticancer potential of thiazole derivatives has been documented extensively:
- One study reported that thiazole-linked compounds exhibited cytotoxicity against various cancer cell lines, with IC50 values below those of standard chemotherapeutics like doxorubicin .
- Molecular dynamics simulations indicated strong hydrophobic interactions between the compound and target proteins, suggesting a mechanism for its anticancer effects.
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| A-431 | < 10 | Doxorubicin |
| Jurkat | < 10 | Doxorubicin |
Anti-inflammatory Activity
The potential anti-inflammatory effects of similar compounds have been explored:
- Thiazole derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that compounds similar to this compound exhibited significant antibacterial activity against common pathogens, suggesting their potential as therapeutic agents in infectious diseases .
- Cytotoxicity in Cancer Models : A series of benzo[d]thiazole derivatives were tested against various cancer cell lines, revealing that specific substitutions on the thiazole ring significantly enhanced cytotoxicity compared to controls .
Q & A
Basic: What are the optimal synthetic routes for N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis involves multi-step organic reactions. Key steps include:
- Benzo[d]thiazole Ring Formation : Cyclization of 2-aminothiophenol derivatives with methylsulfonyl-containing electrophiles under basic conditions (e.g., K₂CO₃ in DMF) .
- Phenoxy Group Introduction : Nucleophilic aromatic substitution using phenol derivatives and a halogenated intermediate (e.g., 3-bromo-benzamide) .
- Pyridin-3-ylmethyl Attachment : Alkylation using pyridin-3-ylmethyl halides in the presence of a base like NaH .
- Final Coupling : Amide bond formation via coupling reagents (e.g., EDC/HOBt) .
Critical Parameters : - Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive groups like methylsulfonyl.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter compound stability or target conformation. Validate protocols using standardized controls (e.g., staurosporine as a kinase inhibitor control) .
- Impurity Interference : Trace byproducts (e.g., unreacted thiols) may act as off-target inhibitors. Use HPLC-MS to confirm compound purity (>98%) before assays .
- Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects. Include cytotoxicity assays (MTT or resazurin) to distinguish target-specific activity from general toxicity .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylsulfonyl at C6 of benzothiazole) and detects rotamers due to hindered rotation around the benzamide bond .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₇H₂₂N₃O₄S₂) and detects fragmentation patterns indicative of labile groups (e.g., sulfonyl cleavage) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., Z/E isomerism in the benzamide moiety) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing methylsulfonyl with ethylsulfonyl or sulfonamide) to assess steric/electronic effects on target binding .
- Molecular Docking : Use software (AutoDock Vina) to model interactions with targets (e.g., EGFR kinase). Prioritize modifications that enhance hydrogen bonding (e.g., pyridinylmethyl group with catalytic lysine) .
- Pharmacophore Mapping : Identify critical moieties (e.g., benzothiazole’s π-π stacking) via 3D-QSAR using CoMFA or CoMSIA .
Basic: What in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) <30 min suggests rapid hepatic clearance .
- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. IC₅₀ >10 μM indicates low drug-drug interaction risk .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu). High binding (fu <5%) may limit tissue distribution .
Advanced: How can target engagement be validated in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound targets. Quantify remaining soluble target (e.g., via Western blot) to confirm binding .
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound. UV irradiation crosslinks the compound to its target, identified via pull-down and MS/MS .
- Knockout/Rescue Models : Use CRISPR-Cas9 to delete the putative target gene. Reintroduce wild-type/mutant versions to confirm functional rescue .
Basic: What strategies mitigate solubility challenges during in vivo studies?
Methodological Answer:
- Formulation Optimization : Use co-solvents (e.g., PEG-400) or surfactants (Tween-80) in vehicle solutions. For oral dosing, micronization or solid dispersion enhances bioavailability .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo to the active form .
- Pharmacokinetic Profiling : Monitor plasma levels via LC-MS to adjust dosing regimens and maintain therapeutic concentrations .
Advanced: How can off-target effects be systematically profiled?
Methodological Answer:
- Kinome-Wide Screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to assess selectivity across 400+ kinases. A selectivity score (S(10)) <0.01 indicates high specificity .
- Chemoproteomics : Incubate compound-bead conjugates with cell lysates. Enriched proteins (identified via LC-MS/MS) reveal off-target binders .
- Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways unrelated to the primary target .
Basic: What computational tools predict this compound’s ADMET properties?
Methodological Answer:
- ADMET Prediction Software : Tools like SwissADME or ADMETlab estimate logP (optimal range: 2–5), BBB permeability, and hERG inhibition risk .
- Molecular Dynamics (MD) Simulations : Simulate compound-membrane interactions (e.g., POPC bilayers) to predict passive diffusion rates .
- DEREK Nexus : Flags structural alerts for mutagenicity (e.g., aromatic nitro groups) .
Advanced: What strategies validate the compound’s mechanism of action in disease models?
Methodological Answer:
- Orthogonal In Vivo Models : Test in xenograft (cancer) and transgenic (neurodegenerative) mice. Correlate efficacy with target modulation (e.g., reduced phosphorylated EGFR in tumors) .
- Biomarker Analysis : Quantify downstream markers (e.g., p-AKT in cancer models) via ELISA or immunohistochemistry .
- Resistance Studies : Generate drug-resistant cell lines via chronic exposure. Sequencing identifies mutations (e.g., T790M in EGFR) that confer resistance, confirming target relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
